![molecular formula C17H24O2 B12538926 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- CAS No. 681238-01-7](/img/structure/B12538926.png)
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of alkyne and oxirane functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions, and oxidizing agents like m-chloroperbenzoic acid for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes. Substitution reactions typically produce various substituted alcohols or ethers.
Applications De Recherche Scientifique
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Octadiyn-3-one, 2-methyl-: Similar structure but with a methyl group instead of the heptyloxiranyl group.
4,6-Octadiyn-3-ol, 8-[(2R,3S)-3-heptyl-2-oxiranyl]-, (3S)-: Similar structure with an alcohol group instead of a ketone.
Uniqueness
Its specific stereochemistry also contributes to its distinct properties and interactions with other molecules .
Propriétés
Numéro CAS |
681238-01-7 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
8-[(2R,3S)-3-heptyloxiran-2-yl]octa-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h16-17H,3-7,10,13-14H2,1-2H3/t16-,17+/m0/s1 |
Clé InChI |
FLWGFJVPYVWJCO-DLBZAZTESA-N |
SMILES isomérique |
CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CC |
SMILES canonique |
CCCCCCCC1C(O1)CC#CC#CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)

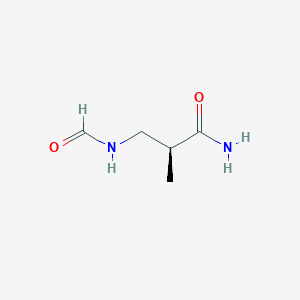
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)

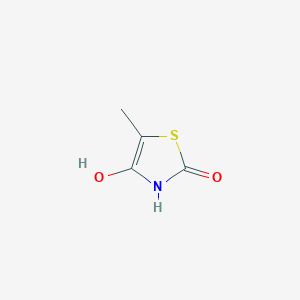
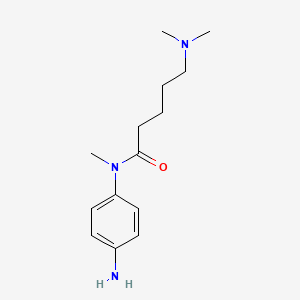
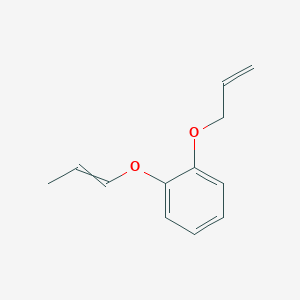
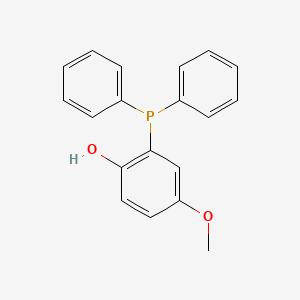
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
